molecular formula C10H11NO3 B1603116 1-(4-Ethyl-3-nitrophenyl)ethanone CAS No. 103203-47-0

1-(4-Ethyl-3-nitrophenyl)ethanone

Cat. No.: B1603116
CAS No.: 103203-47-0
M. Wt: 193.2 g/mol
InChI Key: HKCVUYSKKYLQGG-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-ethylacetophenone, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-(4-Ethyl-3-aminophenyl)ethanone.

    Oxidation: 1-(4-Carboxy-3-nitrophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethyl-3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives can be used in the development of new materials with specific properties.

    Biology: The compound and its derivatives may be studied for their biological activities, including potential antimicrobial or anticancer properties.

    Medicine: Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)ethanone depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroacetophenone: Lacks the ethyl group, which affects its physical and chemical properties.

    4-Nitroacetophenone: The nitro group is at a different position, leading to different reactivity and applications.

Uniqueness

1-(4-Ethyl-3-nitrophenyl)ethanone is unique due to the presence of both the ethyl and nitro groups, which confer specific reactivity and properties

Properties

IUPAC Name

1-(4-ethyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVUYSKKYLQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629212
Record name 1-(4-Ethyl-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103203-47-0
Record name 1-(4-Ethyl-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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